

LANCL1: A Multifaceted Signaling Hub and Emerging Therapeutic Target

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthionine Synthetase C-like Protein 1 (LANCL1) is a versatile, peripherally membrane-associated protein that has garnered increasing attention as a potential therapeutic target for a diverse range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer. Initially characterized by its homology to bacterial lanthionine cyclases, LANCL1 is now understood to function as a key signaling node, integrating various cellular inputs to regulate fundamental processes such as glucose metabolism, mitochondrial function, oxidative stress responses, and cell survival. This technical guide provides a comprehensive overview of the current understanding of LANCL1, focusing on its signaling pathways, quantitative interaction data, and detailed experimental protocols to facilitate further investigation and drug development efforts.

Introduction to LANCL1

LANCL1, also known as GPR69A or p40, is a member of the LanC-like protein family. It is broadly expressed in various tissues, with particularly high levels in the brain, spinal cord, kidney, heart, and skeletal muscle[1]. Functionally, LANCL1 acts as a receptor for the plant hormone abscisic acid (ABA), which is also endogenously produced in mammals, and as a glutathione-S-transferase (GST), playing a crucial role in cellular detoxification and redox



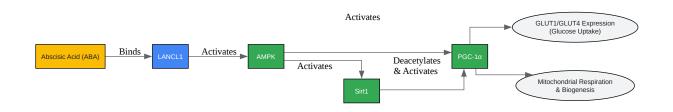
homeostasis[2][3][4]. Its involvement in multiple critical signaling pathways underscores its potential as a druggable target for a variety of human diseases.

Key Signaling Pathways Involving LANCL1

LANCL1 is a central component of several signaling cascades, influencing cellular metabolism, survival, and stress responses.

Metabolic Regulation via the ABA/AMPK/PGC-1α/Sirt1 Axis

LANCL1 functions as a receptor for abscisic acid (ABA), initiating a signaling cascade that plays a significant role in insulin-independent glucose uptake and mitochondrial biogenesis[2] [5]. Upon ABA binding, LANCL1 activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, stimulates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Sirtuin 1 (Sirt1)[2][6]. This pathway collectively upregulates the expression of glucose transporters (GLUT1 and GLUT4) and enhances mitochondrial respiration[2].



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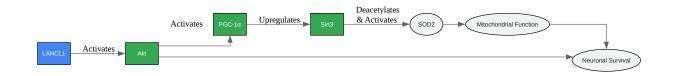
Caption: LANCL1-mediated metabolic regulation via the ABA/AMPK/PGC-1α/Sirt1 pathway.

Neuroprotection through Akt and Sirt3 Signaling

LANCL1 exhibits significant neuroprotective properties, particularly in the context of oxidative stress and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS)[7][8]. Overexpression of LANCL1 has been shown to activate the pro-survival Akt signaling



pathway[7]. Furthermore, LANCL1 can promote the activity of Sirtuin 3 (Sirt3), a mitochondrial deacetylase, leading to the deacetylation and activation of antioxidant enzymes such as superoxide dismutase 2 (SOD2), thereby preserving mitochondrial function and reducing neuronal apoptosis under ischemic conditions[9].



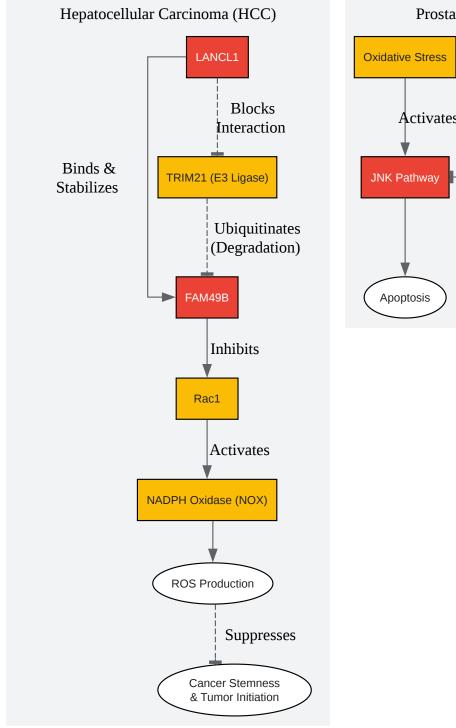
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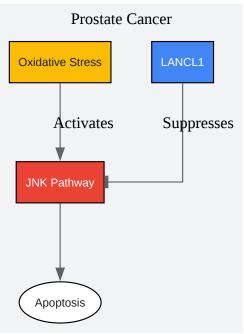
Caption: Neuroprotective signaling pathways modulated by LANCL1.

Role in Cancer Progression

The function of LANCL1 in cancer is context-dependent. In hepatocellular carcinoma (HCC), LANCL1 is overexpressed and promotes tumor initiation and stemness[10][11][12]. It acts as a cell surface protein that interacts with and stabilizes FAM49B. This complex then suppresses the activity of Rac1, a small GTPase, leading to reduced reactive oxygen species (ROS) production by NADPH oxidase (NOX)[11][12]. The resulting decrease in oxidative stress supports the survival and self-renewal of cancer stem cells[11][13]. Conversely, in prostate cancer, LANCL1 protects cancer cells from oxidative stress-induced apoptosis by suppressing the JNK signaling pathway.







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Caption: Dual roles of LANCL1 in HCC and prostate cancer progression.



Quantitative Data Summary

The following tables summarize key quantitative data from various studies on LANCL1, providing a basis for experimental design and computational modeling.

Table 1: Ligand and Protein Binding Affinities

Interacting Molecules	Method	Affinity (Kd / KD)	Reference
LANCL1 and Abscisic Acid (ABA)	Equilibrium-binding, CD, SPR	1 - 10 μΜ	
LANCL1 and Eps8 (SH3 domain)	Surface Plasmon Resonance (SPR)	0.6 μΜ	[14]
LANCL1 and Glutathione (GSH)	Isothermal Titration Calorimetry (ITC)	9.6 ± 0.6 μM	[15]
LANCL1 and Glutathione (GSH)	Surface Plasmon Resonance (SPR)	0.7 mM	[16]

Table 2: Functional Effects of LANCL1 Overexpression

in L6 Myoblasts

Parameter	Fold Change (vs. Control)	Reference
Basal and ABA-stimulated Glucose (NBDG) Uptake	~4-fold increase	[17]
Mitochondrial Respiration	~5-fold increase	
AMPK, PGC-1α, Sirt1 mRNA/Protein Expression	~2-fold increase	[17]
GLUT4, GLUT1 mRNA/Protein Expression	~4-6-fold increase	[17]
Sarcolipin mRNA Expression	~3-fold increase	
UCP3 mRNA Expression	~12-fold increase	





Table 3: Clinical Correlation in Hepatocellular Carcinoma

(HCC)

Parameter	Observation	Significance	Reference
LANCL1 and FAM49B Expression	Both significantly overexpressed in HCC tumors compared to non-tumorous liver tissues.	p < 0.0001	[10]
High Co-expression of LANCL1 and FAM49B	Associated with more advanced tumor stage and poorer overall and disease-free survival.	Clinically significant	[7][10][18]

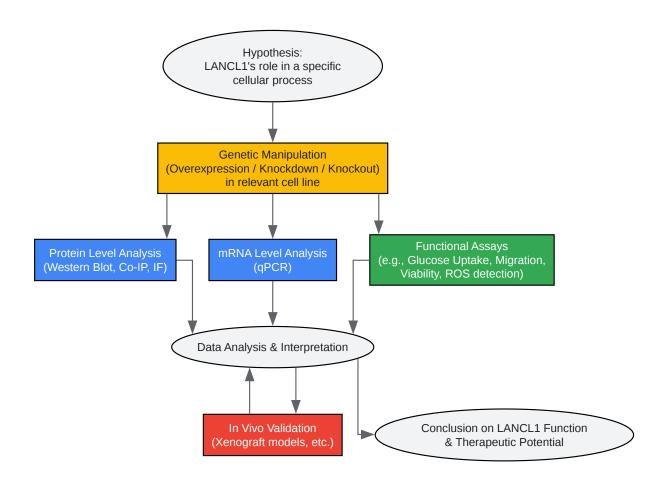
Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in LANCL1 research. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Workflow for Investigating LANCL1 Function

The following diagram illustrates a general workflow for characterizing the function of LANCL1 in a specific cellular context.





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Caption: A general experimental workflow for investigating the cellular functions of LANCL1.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

This protocol is for identifying proteins that interact with LANCL1.

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with freshly added protease inhibitors).



- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add Protein A/G agarose or magnetic beads to the cell lysate.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Centrifuge and discard the beads to remove non-specifically binding proteins.
- Immunoprecipitation:
 - Add the primary antibody against LANCL1 (or the bait protein) to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation.
 - Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.
- Elution and Analysis:
 - Resuspend the beads in SDS-PAGE sample buffer.
 - Boil for 5-10 minutes to elute the protein complexes.
 - Analyze the eluate by Western blotting using an antibody against the suspected interacting protein.

2-NBDG Glucose Uptake Assay



This assay measures the uptake of a fluorescent glucose analog.

- Cell Seeding: Seed cells in a 24-well plate and grow to desired confluency.
- Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 1-2 hours to starve them of glucose.
- Stimulation: Treat cells with appropriate stimuli (e.g., ABA, insulin) for the desired time.
- 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 μM and incubate for 30-60 minutes at 37°C.
- Termination and Washing: Stop the uptake by adding ice-cold KRH buffer. Wash the cells 2-3 times with ice-cold PBS.
- Quantification: Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader (Ex/Em ~465/540 nm). Alternatively, analyze cells by flow cytometry.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR).

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
- Incubation: Allow cells to adhere and grow overnight.
- Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
- Drug Loading: Load the injector ports of the sensor cartridge with mitochondrial inhibitors:
 - Port A: Oligomycin (ATP synthase inhibitor)
 - Port B: FCCP (uncoupling agent)



- Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
- Assay Run: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
- Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and nonmitochondrial oxygen consumption.

Western Blotting

This is a standard protocol for detecting specific proteins in a sample.

- Sample Preparation: Prepare protein lysates from cells or tissues as described in the Co-IP protocol. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-LANCL1, anti-p-AMPK) diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Therapeutic Potential and Future Directions

The multifaceted nature of LANCL1 presents both opportunities and challenges for therapeutic development.



- Metabolic Diseases: LANCL1 activators, such as ABA or its analogs, could represent a novel therapeutic strategy for type 2 diabetes and metabolic syndrome by promoting insulinindependent glucose disposal[2][5].
- Neurodegenerative Diseases: Enhancing LANCL1 expression or activity could be a viable approach to protect neurons from oxidative stress and apoptosis in diseases like ALS and Alzheimer's[3][7].
- Cancer: Targeting the LANCL1-FAM49B interaction in HCC could disrupt cancer stem cell survival and sensitize tumors to therapy[11][12]. In prostate cancer, inhibiting LANCL1 might enhance the efficacy of treatments that induce oxidative stress.

Future research should focus on the development of specific small molecule modulators of LANCL1. A deeper understanding of its tissue-specific functions and interacting partners will be crucial for designing targeted therapies with minimal off-target effects. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations.

Conclusion

LANCL1 is a dynamic signaling protein with significant implications for human health and disease. Its roles in metabolic regulation, neuroprotection, and cancer progression have established it as a promising therapeutic target. The continued elucidation of its complex biology, aided by the quantitative data and experimental protocols outlined herein, will undoubtedly pave the way for innovative therapeutic strategies in the years to come.

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